

# Technical Guide: Spectroscopic Analysis of Methyl 3-fluoro-2-vinylisonicotinate

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Compound of Interest

Compound Name: Methyl 3-fluoro-2-vinylisonicotinat

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Disclaimer: Specific experimental spectroscopic data for **Methyl 3-fluoro-2-vinylisonicotinate** is not readily available in public databases. The following guide provides a representative summary of expected spectroscopic data based on the chemical structure, alongside standardized experimental protocols. The data presented in the tables is illustrative and intended to serve as a template for researchers.

### Introduction

This technical guide outlines the expected spectroscopic characteristics of **Methyl 3-fluoro-2-vinylisonicotinat**e, a substituted pyridine derivative. The document is intended for researchers, scientists, and professionals in drug development, providing a framework for the analysis and characterization of this and structurally related compounds. The core of this guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are pivotal techniques for structural elucidation.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted quantitative data for **Methyl 3-fluoro-2-vinylisonicotinat**e. These values are estimated based on the analysis of similar structures and the known effects of the present functional groups (a pyridine ring, a vinyl group, a fluoro substituent, and a methyl ester).

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data



<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )				
Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Predicted Chemical Shift (δ, ppm)	Assignment
~8.30	d	~4.8	H-6 (Pyridine)	~164.5	C=O (Ester)
~7.40	dd	~8.0, 4.8	H-5 (Pyridine)	~158.0 (d)	C-3 (C-F)
~7.00	dd	~17.0, 11.0	Vinyl -CH=	~148.0	C-6
~6.05	d	~17.0	Vinyl =CH₂ (trans)	~145.0	C-2
~5.70	d	~11.0	Vinyl =CH₂ (cis)	~135.0	C-4
~3.95	S	-	-ОСН3	~130.0	Vinyl -CH=
~125.0	C-5	_			
~120.0	Vinyl =CH2	_			
~52.5	-ОСН3				

Note: (d) indicates a doublet due to Carbon-Fluorine coupling.

Table 2: Predicted IR Absorption Data



Predicted Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3080	Medium	C-H Stretch (Aromatic/Vinyl)
~2955	Medium	C-H Stretch (Aliphatic, -OCH₃)
~1730	Strong	C=O Stretch (Ester)
~1640	Medium	C=C Stretch (Vinyl)
~1580, 1470	Medium-Strong	C=C, C=N Stretch (Pyridine Ring)
~1250	Strong	C-O Stretch (Ester)
~1100	Strong	C-F Stretch

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Assignment
[M]+•	195.0590	Molecular Ion
[M+H]+	196.0668	Protonated Molecular Ion
[M+Na] <sup>+</sup>	218.0488	Sodium Adduct

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited.

A solution of the substituted pyridine is prepared using a deuterated solvent such as deuterium oxide ( $D_2O$ ) or chloroform-d ( $CDCl_3$ )[1][2]. The sample is placed in an NMR tube, and spectra are collected at room temperature. For a comprehensive analysis, both  $^1H$  and  $^{13}C$  NMR spectra are acquired. The chemical shifts in the resulting spectra are influenced by the degree of protonation of the pyridine ring[1][3].

IR spectroscopy is a widely used method for the qualitative and quantitative analysis of organic compounds[4]. The IR spectrum of an organic molecule is a unique property that can be used for identification by interpreting characteristic absorbances[4][5][6]. The analysis can be divided







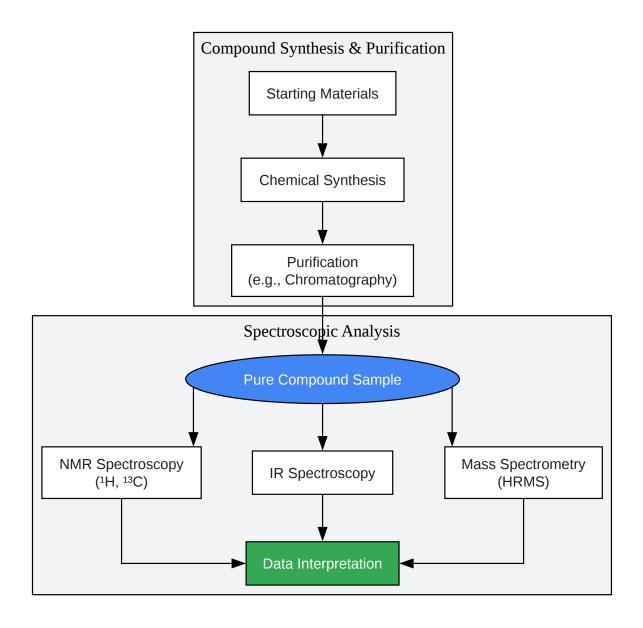
into the functional group frequency region (3600–1200 cm<sup>-1</sup>) and the "fingerprint" region (1200–600 cm<sup>-1</sup>)[4][7]. Basic instrumentation includes a radiation source, wavelength selector, sample container, detector, and signal processor[4]. FTIR spectrometers are commonly used in various fields, including organic synthesis and the pharmaceutical industry[8].

Mass spectrometry is an analytical technique that ionizes chemical compounds to generate charged molecules or fragments, which are then separated based on their mass-to-charge ratio[9]. This method is essential for analyzing small molecules and is crucial in drug discovery[9][10]. For small molecule analysis, samples are typically dissolved in an organic solvent like methanol, acetonitrile, or water, to a concentration of about 1mg/mL, and then further diluted[11]. It is important that samples are free of inorganic salts, as these are not compatible with electrospray ionization (ESI)[11].

## **Mandatory Visualizations**

The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of a target compound.

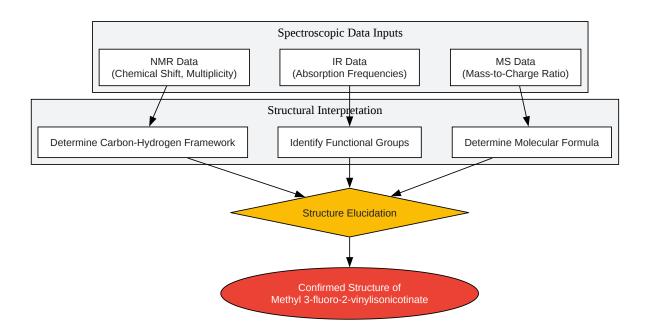




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Caption: A generalized experimental workflow for the synthesis and spectroscopic characterization of a chemical compound.





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Caption: Logical diagram illustrating the process of elucidating a chemical structure from multiple spectroscopic data sources.

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